Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate
Description
This phosphonate derivative features a central phosphorus atom bonded to two 5-methyl-2-(propan-2-yl)cyclohexyl groups and a [(1,3-dioxaindan-4-yl)(hydroxy)methyl] moiety. The cyclohexyl substituents introduce steric bulk, while the 1,3-dioxaindan (a fused benzene-dioxane ring) contributes rigidity and electronic modulation.
Properties
Molecular Formula |
C28H45O6P |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,3-benzodioxol-4-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol |
InChI |
InChI=1S/C28H45O6P/c1-17(2)21-12-10-19(5)14-25(21)33-35(30,34-26-15-20(6)11-13-22(26)18(3)4)28(29)23-8-7-9-24-27(23)32-16-31-24/h7-9,17-22,25-26,28-29H,10-16H2,1-6H3 |
InChI Key |
OLVSZADYJVTJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=C3C(=CC=C2)OCO3)O)OC4CC(CCC4C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate involves multiple steps, including the preparation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Target Compound : The 1,3-dioxaindan-4-yl group is a fused aromatic system with two oxygen atoms, enhancing electron-withdrawing effects and rigidity.
- Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate () : Replaces the dioxaindan group with a 4-methoxyphenyl ring. The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the dioxaindan system. This difference may alter solubility, reactivity in nucleophilic substitutions, and intermolecular interactions .
Thiocarbamoyl Phosphonates ()
- 4.3b (Bis(1-methylethyl) 5-(4-methylphenyl)-1,3,4-oxadiazole-2-yl-thiocarbamoylmethylphosphonate): Molecular Formula: C₁₆H₂₂N₃O₄PS Melting Point: 162°C (ethanol). Features an oxadiazole ring, which is aromatic and planar, contrasting with the non-planar dioxaindan group.
- 4.4a (Ethyl 5-phenyl-1,3,4-oxadiazole-2-yl-thiocarbamoylmethylphenylphosphinate): Molecular Formula: C₁₇H₂₄N₃O₄PS Melting Point: 180°C (ethanol). The phenylphosphinate group reduces steric bulk compared to the cyclohexyl groups in the target compound, possibly increasing hydrolysis susceptibility.
Key Structural Differences :
Alkyl Phosphonate Esters ()
Ketone-Containing Phosphonates ()
- Dimethyl (2-oxo-6-phenylhexyl)phosphonate :
Research Findings and Implications
- Steric Effects : The target’s cyclohexyl groups likely slow hydrolysis rates compared to linear alkyl analogs (e.g., ), enhancing stability in biological or industrial environments .
- Electronic Modulation : The dioxaindan’s oxygen atoms may stabilize negative charges on the phosphonate group, affecting reactivity in catalytic or binding applications .
- Biological Relevance : Thiocarbamoyl phosphonates () are studied for pesticidal activity; the target’s dioxaindan moiety could similarly interact with enzymes or receptors, though specific data are lacking .
Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
